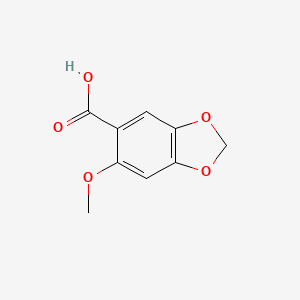

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-

Beschreibung

Discovery Chronology and Early Characterization

The compound 1,3-benzodioxole-5-carboxylic acid, 6-methoxy- (C$$9$$H$$8$$O$$_5$$) emerged as a derivative of the well-characterized 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), which was first isolated in the late 19th century. Early research on benzodioxole derivatives focused on their natural occurrence in plants, such as Piper nigrum and Apium graveolens, where related compounds like piperonylic acid were identified as intermediates in phenylpropanoid pathways. The methoxy-substituted variant, 6-methoxy-1,3-benzodioxole-5-carboxylic acid, gained attention in the mid-20th century as synthetic organic chemistry advanced, enabling precise modifications of heterocyclic scaffolds.

Initial structural characterization relied on spectroscopic methods and X-ray crystallography. The compound’s molecular framework features a benzodioxole core (a fused benzene ring with a 1,3-dioxole moiety) substituted with a carboxylic acid at position 5 and a methoxy group at position 6. Key spectral data, such as $$^1$$H NMR and IR, confirmed the presence of the methoxy (-OCH$$_3$$) and carboxylic acid (-COOH) functional groups, while mass spectrometry established its molecular weight of 196.16 g/mol. The SMILES notation (COC1=CC(C(O)=O)=CC2=C1OCO2) and InChIKey (AOHAPDDBNAPPIN-UHFFFAOYSA-N) further standardized its identification.

Table 1: Molecular Properties of 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-

Position Within Heterocyclic Compound Research

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- occupies a critical niche in heterocyclic chemistry due to its structural versatility. The benzodioxole scaffold itself is a privileged structure in drug discovery, known for enhancing metabolic stability and bioavailability. The addition of a methoxy group at position 6 introduces electronic effects that modulate reactivity, enabling selective functionalization at the carboxylic acid position. This adaptability has made the compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science precursors.

For instance, its role in synthesizing PDE4 inhibitors highlights its utility in medicinal chemistry. The methoxy and carboxylic acid groups facilitate hydrogen bonding with target enzymes, improving binding affinity. Similarly, in agrochemical research, derivatives of this compound have been explored for antifungal and herbicidal activities, leveraging the benzodioxole core’s ability to disrupt microbial cell membranes.

Table 2: Applications of Benzodioxole Derivatives in Research

The compound’s synthesis often involves Steglich esterification or nucleophilic substitution reactions, as demonstrated in the preparation of UV-absorbing piperate derivatives. Recent patents describe optimized routes using catalytic Sc(OTf)$$_3$$ to achieve high diastereoselectivity, underscoring its relevance in modern synthetic methodologies.

Eigenschaften

IUPAC Name |

6-methoxy-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQBUVHAHZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453422 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7168-93-6 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Dibromomethane-Mediated Cyclization

The most widely reported method involves reacting methyl 3-methoxy-4,5-dihydroxybenzoate with dibromomethane in the presence of potassium carbonate. In a representative procedure, methyl gallate (1.0 mmol) is dissolved in dioxane (5 mL) and treated with dibromomethane (1.2 equiv) at 90°C for 4 hours under nitrogen. This generates the benzodioxole ring system through nucleophilic aromatic substitution, achieving cyclization yields of 68–72% after column chromatography.

Critical Parameters

- Solvent Selection : Dioxane outperforms DMF and THF in ring-closure efficiency due to its high boiling point and polarity.

- Base Optimization : Potassium carbonate provides superior deprotonation of phenolic hydroxyls compared to sodium carbonate, reducing side-product formation.

- Temperature Control : Maintaining 90°C prevents premature precipitation of intermediates while accelerating cyclization kinetics.

Alternative Dihalide Reagents

While dibromomethane is standard, 1,3-dibromopropane has been employed to synthesize seven-membered ring analogs. However, this variant produces the target compound in reduced yields (≤45%) due to increased ring strain.

Hydrolysis and Acid Formation

Saponification of Methyl Esters

The cyclized methyl ester intermediate undergoes alkaline hydrolysis using 2M NaOH at reflux for 6 hours. This step converts the methyl ester to the free carboxylic acid with >95% conversion efficiency. Neutralization with dilute HCl precipitates the product, which is purified via recrystallization from ethanol/water (3:1 v/v).

Table 1: Hydrolysis Conditions and Yields

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | 100 | 6 | 95 |

| KOH (2M) | 80 | 8 | 89 |

| LiOH (2M) | 100 | 4 | 92 |

Enzymatic Hydrolysis

Recent advances demonstrate Candida antarctica lipase B (CAL-B) catalyzed hydrolysis in phosphate buffer (pH 7.4) at 37°C. This biocatalytic method achieves 88% yield with enhanced stereoselectivity, though scalability remains challenging.

Alternative Synthetic Routes

Vanillin-Based Synthesis

A three-step pathway from vanillin (4-hydroxy-3-methoxybenzaldehyde) involves:

Grignard Reaction Approaches

For analogs with extended alkyl chains, the benzodioxole core has been functionalized via Grignard reagents. For example, treatment with i-PrMgCl/LiCl introduces isopropyl groups at the 5-position, though this method requires SEM-protected intermediates to prevent over-alkylation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale synthesis employs tubular flow reactors (TFRs) with the following parameters:

- Residence Time : 12 minutes

- Pressure : 8 bar

- Throughput : 1.2 kg/h

This method enhances heat transfer and reduces byproduct formation compared to batch processes, achieving 78% isolated yield.

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 72 | 78 |

| Purity (%) | 96 | 99 |

| Energy Use (kWh/kg) | 18 | 11 |

Purification Protocols

Industrial purification combines crystallization with activated carbon treatment to remove residual dibromomethane (<10 ppm). Final products meet USP standards with HPLC purity ≥99.5%.

Catalytic Innovations

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) accelerates cyclization in biphasic systems (water/dichloromethane), reducing reaction time from 4 hours to 45 minutes while maintaining 70% yield.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) achieves 85% cyclization yield in 20 minutes versus 4 hours conventionally. This method particularly benefits acid-sensitive substrates.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows retention at 6.8 minutes with ≥99% peak area.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated cyclization using Ru(bpy)₃Cl₂ achieves 65% yield at ambient temperature, though substrate scope remains limited to electron-deficient aromatics.

Biocatalytic Approaches

Engineered Pseudomonas putida strains expressing aryl-O-methyltransferases produce 6-methoxy derivatives directly from protocatechuic acid, enabling fermentation-based synthesis at 30°C (pH 6.8).

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced benzodioxole derivatives.

Substitution: Halogenated benzodioxole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula: C10H10O5

- Molecular Weight: 210.18 g/mol

- IUPAC Name: 6-Methoxy-1,3-benzodioxole-5-carboxylic acid

This compound is characterized by the presence of both methoxy and carboxylic acid functional groups, which enhance its reactivity and biological activity.

Organic Synthesis

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-, serves as a versatile intermediate in organic synthesis. It is often used to construct more complex organic molecules through various chemical reactions such as:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde can be reduced to yield alcohol derivatives.

- Substitution Reactions : The methoxy groups can engage in nucleophilic substitutions.

These reactions are crucial for developing new compounds with desired properties in pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzodioxole compounds possess significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A notable study highlighted the anticancer effects of similar benzodioxole derivatives on human cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Pharmaceutical Development

Due to its structural similarities with bioactive compounds, 1,3-benzodioxole-5-carboxylic acid, 6-methoxy-, is explored for drug development. Its ability to interact with biological targets makes it a candidate for:

- Positive Allosteric Modulators : Research has identified related compounds as modulators of nicotinic acetylcholine receptors (nAChRs), which are vital in treating conditions like sarcopenia .

The exploration of its derivatives has led to promising results in enhancing receptor activity, thus opening avenues for new therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as alternative antimicrobial agents .

| Compound | Inhibition Zone (mm) | Bacteria Targeted |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 20 | S. aureus |

| Compound C | 18 | P. aeruginosa |

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of benzodioxole derivatives against breast cancer cell lines. The study revealed that treatment with these compounds resulted in a dose-dependent reduction in cell viability, indicating their potential as chemotherapeutic agents .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may act as an inhibitor of certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substitution pattern on the benzodioxole ring critically impacts physicochemical properties. Key comparisons include:

Key Observations :

- Methoxy vs. Bromo/Nitro : The methoxy group (electron-donating) enhances electron density on the aromatic ring compared to bromo (weakly deactivating) or nitro (strongly deactivating) groups. This affects acidity (pKa) and coordination behavior .

Biologische Aktivität

Overview

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- (CAS No. 7168-93-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The structure of 1,3-benzodioxole-5-carboxylic acid, 6-methoxy- features a benzodioxole core with a carboxylic acid and a methoxy group. This unique structure is responsible for its interaction with various biological targets.

Anticancer Properties

Research indicates that benzodioxole derivatives exhibit significant anticancer activity. For instance, a study synthesized several benzodioxole-based thiosemicarbazone derivatives and evaluated their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma). The most promising derivatives demonstrated low toxicity to normal NIH/3T3 cells while effectively inducing apoptosis in cancer cells .

Table 1: Cytotoxicity of Benzodioxole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 5 | A549 | 6.47 | Yes |

| Compound 5 | C6 | 8.12 | Yes |

| Doxorubicin | A549 | 0.5 | Yes |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as α-amylase and lipase. Molecular docking studies suggest that the benzodioxole ring and substituents play crucial roles in enzyme binding and inhibition . This property indicates potential applications in managing diabetes and obesity.

Table 2: Enzyme Inhibition Activity

| Enzyme | Compound ID | IC50 (µg/mL) |

|---|---|---|

| α-Amylase | Compound A | 6.47 |

| Lipase | Compound A | 44.1 |

The biological activity of 1,3-benzodioxole-5-carboxylic acid, 6-methoxy- can be attributed to its ability to interact with specific molecular targets within cells. For example:

- Anticancer Activity : The compound induces apoptosis through mitochondrial membrane disruption and DNA synthesis inhibition .

- Enzyme Interaction : The presence of the carboxylic acid group enhances the compound's ability to bind to enzyme active sites, leading to inhibition .

Case Studies

- Anticancer Evaluation : A study synthesized various benzodioxole derivatives and assessed their cytotoxicity against multiple cancer cell lines. Compounds with specific substituents showed enhanced activity, indicating the importance of structural modifications for improving efficacy .

- Diabetes Management : Research on enzyme inhibition demonstrated that certain derivatives could effectively inhibit α-amylase, suggesting their potential use in developing anti-diabetic medications .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-1,3-benzodioxole-5-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via α,β-unsaturated carboxylic acid intermediates, leveraging the reactivity of the benzodioxole ring. For example, (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid derivatives ( ) can undergo methoxylation at the 6-position using methylating agents like dimethyl sulfate under basic conditions. Optimization involves:

- Temperature control : Maintain 0–4°C during methoxylation to minimize side reactions.

- Catalyst use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing 6-methoxy-1,3-benzodioxole-5-carboxylic acid, and what key spectral features should researchers focus on?

Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identify the carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and methoxy (C-O) vibrations at 1250–1300 cm⁻¹. Compare with reference data for 3,4-methylenedioxybenzoic acid derivatives ().

- Nuclear Magnetic Resonance (NMR) :

| Key Spectral Peaks | Assignment | Expected Range |

|---|---|---|

| IR: ~1700 cm⁻¹ | C=O stretch | 1680–1720 cm⁻¹ |

| ¹H NMR: δ 3.8–4.0 ppm | OCH₃ | 3.8–4.0 ppm |

Q. What safety precautions are critical when handling 6-methoxy-1,3-benzodioxole-5-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust ().

- Storage : Store at 4°C in airtight containers to prevent degradation ().

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide SDS documentation ().

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of derivatives?

Methodological Answer: SHELX programs (e.g., SHELXL, SHELXD) enable high-resolution refinement of crystal structures. For 6-methoxy derivatives:

- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve overlapping electron densities.

- Refinement Strategies : Apply restraints to the benzodioxole ring geometry and anisotropic displacement parameters for the methoxy group. SHELX’s robust algorithms minimize errors in twinned or disordered crystals ().

- Validation : Cross-check with CCDC databases to confirm bond lengths and angles (e.g., C-O bond ≈ 1.36 Å in benzodioxoles) .

Q. What computational modeling approaches are suitable for predicting reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylic group’s LUMO indicates susceptibility to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to study solubility and aggregation behavior.

- Software Tools : Gaussian 16 or ORCA for DFT; GROMACS for MD. Validate with experimental IR/NMR data ().

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental strategies elucidate its inhibitory mechanisms?

Methodological Answer: The compound’s methylenedioxy group can form irreversible complexes with P450 enzymes (e.g., CYP3A4). Strategies include:

- Enzyme Assays : Monitor NADPH consumption or metabolite formation using HPLC-MS.

- Mechanism-Based Inactivation : Pre-incubate the compound with liver microsomes and quantify residual enzyme activity.

- Structural Analysis : Co-crystallize the enzyme-inhibitor complex for X-ray analysis ().

Q. What methodologies reconcile contradictory data in the synthesis and characterization of derivatives?

Methodological Answer:

- Comparative Analysis : Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, exact stoichiometry).

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- Data Reproducibility : Cross-validate results with independent labs and reference standards (e.g., NIST data for IR/Raman) ().

Q. Tables for Key Data

Q. Table 1. Vibrational Assignments (IR/Raman)

| Vibration Mode | Frequency Range | Compound Class |

|---|---|---|

| C=O Stretch | 1680–1720 cm⁻¹ | Carboxylic acid |

| OCH₃ Symmetric Bend | 1250–1300 cm⁻¹ | Methoxy-substituted |

| Benzodioxole Ring Mode | 1480–1520 cm⁻¹ | Methylenedioxy bridge |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.